(E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine
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Overview
Description
(E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine is a useful research compound. Its molecular formula is C21H14ClF3N2 and its molecular weight is 386.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through various methods, including phase transfer catalysis using 4-chloro-2-fluoroaniline as a raw material (Chen Hai-qun, 2011). Another synthesis involves condensation reactions with different substituted isatin derivatives (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).
- Molecular and Crystal Structure : Single crystal X-ray diffraction has been used to determine the crystal and molecular structure of related compounds, providing valuable information about their geometric configuration (A. Magerramov et al., 2012).
Spectroscopic and Theoretical Studies
- Vibrational Spectroscopy and Hyperpolarizability : Studies have explored the vibrational wavenumbers and hyperpolarizability of similar compounds using HF and DFT methods. These studies contribute to understanding the stability and electronic properties of the molecules (A. Najiya et al., 2014).
- Hirshfeld Surface Analysis : Hirshfeld surface analysis has been used to study the intermolecular interactions in chalcone derivatives. This type of analysis helps in understanding the crystal packing and molecular interactions within the structure (Vinutha V. Salian et al., 2018).
Applications in Medicine and Pharmacology
- Cytotoxic and Antioxidant Evaluation : Certain derivatives of this compound have been synthesized and evaluated for cytotoxic and antioxidant activities. Such studies are crucial for developing new therapeutic agents (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).
- Antibacterial Activity and Efflux Pumps Inhibition : Some derivatives have shown potential in enhancing antibacterial activity and inhibiting efflux pumps in bacteria, which is significant in the context of antibiotic resistance (Paula H S Nunes et al., 2022).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to a wide range of cellular responses. These include relaxation of smooth muscle cells (leading to bronchodilation) and inhibition of inflammatory cell activation .
Pharmacokinetics
It is known that ohtuvayre isdelivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its bioavailability and efficacy.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of chronic obstructive pulmonary disease (COPD). It has been approved for the maintenance treatment of COPD in adult patients .
Properties
IUPAC Name |
N-[(E)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2/c22-19-2-1-3-20(25)18(19)12-13-21(14-4-6-15(23)7-5-14)27-26-17-10-8-16(24)9-11-17/h1-13,26H/b13-12+,27-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVJRGFNQCJRY-DDQMTPQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=NNC2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=N\NC2=CC=C(C=C2)F)/C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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